methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,6-naphthyridin-5(6H)-one core, a methyl group at the 2-position, a carboxylate ester at the 3-position, and a 3-(trifluoromethoxy)phenyl substituent at the 6-position. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, influencing both physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-10-13(17(25)26-2)9-14-15(22-10)6-7-23(16(14)24)11-4-3-5-12(8-11)27-18(19,20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMRWJOZXHDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=CC=C3)OC(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C₁₈H₁₆F₃N₃O₃
- Molecular Weight : 395.33 g/mol
- CAS Number : 44139567
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
-
Anticancer Activity :
- Studies have shown that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
- The mechanism often involves intercalation into DNA and the induction of apoptosis through p53-independent pathways .
- Anti-inflammatory Effects :
- Neurological Effects :
Data Table: Summary of Biological Activities
| Activity Type | Effect Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on H1299 and A549 cell lines | |
| Anti-inflammatory | Reduces TNF-α and IL-1β in colitis models | |
| Neurological | Potential psychotropic effects |
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC₅₀ value comparable to established chemotherapeutics.
Study 2: Anti-inflammatory Mechanism
In a model of induced colitis in rats, administration of the compound led to a marked decrease in inflammatory markers and improved histological scores compared to controls. This suggests a promising application in inflammatory bowel diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 6-position substituent on the naphthyridine core is a critical determinant of biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Trifluoromethoxy vs. Halogenated Substituents: The trifluoromethoxy group (-OCF₃) in the target compound offers greater steric bulk and electron-withdrawing capacity compared to chloro or fluoro substituents. This may enhance metabolic stability and resistance to oxidative degradation .
- Methoxy vs. Trifluoromethoxy: The 3,4,5-trimethoxyphenyl analog (MW 384.4) demonstrates how methoxy groups can improve solubility via hydrogen bonding, whereas the trifluoromethoxy group prioritizes lipophilicity and electronic effects .
- Positional Effects: Substitution at the 2-position (e.g., trifluoromethyl in ) versus the 6-position alters molecular geometry and target engagement, underscoring the importance of regiochemistry.
Physicochemical Properties
- Solubility: Methoxy groups (e.g., ) enhance aqueous solubility, whereas trifluoromethoxy may reduce it, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
